5-Hydrazinyl-2-nitrobenzenesulfonic acid
Description
5-Hydrazinyl-2-nitrobenzenesulfonic acid is a sulfonated aromatic compound featuring a benzene ring substituted with a hydrazinyl group (-NHNH₂) at the 5-position, a nitro group (-NO₂) at the 2-position, and a sulfonic acid (-SO₃H) group at the 1-position (based on numbering conventions for benzenesulfonic acids). This structure confers unique chemical properties, including strong acidity from the sulfonic acid group, redox activity from the nitro group, and nucleophilic reactivity from the hydrazinyl moiety.
Properties
IUPAC Name |
5-hydrazinyl-2-nitrobenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O5S/c7-8-4-1-2-5(9(10)11)6(3-4)15(12,13)14/h1-3,8H,7H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJBHIDEMTUNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)S(=O)(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-nitrobenzenesulfonic acid typically involves nitration and subsequent hydrazinolysis reactions. The starting material is often 2-nitrobenzenesulfonic acid, which undergoes a nitration reaction to introduce the nitro group at the 2-position. The nitro group is then reduced to a hydrazino group using hydrazine hydrate under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Hydrazinyl-2-nitrobenzenesulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the hydrazino group to a diazo group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, where nucleophiles such as amines or alcohols can replace the sulfonic acid group.
Major Products Formed:
Oxidation: Formation of diazo compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonic ester derivatives.
Scientific Research Applications
5-Hydrazinyl-2-nitrobenzenesulfonic acid has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Hydrazinyl-2-nitrobenzenesulfonic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with specific molecular targets and pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. 2-(4-Aminoaniline)-5-nitrobenzenesulfonic Acid ()
- Structural Difference: Replaces the hydrazinyl group with a para-aminophenylamino (-NHC₆H₄NH₂) group.
- Implications: The anilino group enhances electron-donating capacity compared to hydrazinyl, altering reactivity in electrophilic substitution or coordination chemistry. This compound may exhibit stronger intermolecular hydrogen bonding due to the additional amino group .
b. 3-Nitrobenzenesulfonic Acid ()
- Structural Difference : Nitro group at the meta (3-) position relative to the sulfonic acid group.
- Implications: Positional isomerism affects electronic distribution.
c. 2-Methyl-5-nitrobenzenesulfonic Acid ()
- Structural Difference : Methyl (-CH₃) group replaces hydrazinyl.
- Implications : The methyl group introduces hydrophobicity, reducing water solubility compared to the polar hydrazinyl derivative. This compound may serve as a surfactant intermediate, whereas the hydrazinyl analog could participate in condensation reactions .
Substituent Position and Electronic Effects
- Nitro Group Orientation : In 5-hydrazinyl-2-nitrobenzenesulfonic acid, the ortho-nitro group exerts a strong electron-withdrawing effect, increasing the sulfonic acid’s acidity compared to para-nitro analogs.
- Hydrazinyl vs. Sulfonamide/Azo Groups: Compounds like 5-[(4-amino-1-naphthyl)azo]-2-anilinobenzenesulfonic acid () incorporate azo linkages for chromophoric applications, whereas the hydrazinyl group in the target compound enables hydrazone formation or metal chelation .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
